N-(3-methoxyphenyl)-2-(phenylamino)acetamide
Overview
Description
N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Intermediate for Azo Disperse Dyes Synthesis
- N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a significant intermediate in the production of azo disperse dyes. A novel Pd/C catalyst was used for hydrogenation of a related compound, N-(3-nitro-4-methoxyphenyl)acetamide, to produce N-(3-amino-4-methoxyphenyl)acetamide, which is relevant in dye production with a high selectivity of 99.3% (Zhang Qun-feng, 2008).
2. Potential in Treating Obesity and Diabetes
- Derivatives of this compound have shown potential as selective β3-adrenergic receptor agonists, which can be used in treating obesity and type 2 diabetes. Certain derivatives demonstrated significant hypoglycemic activity in rodent models of diabetes (T. Maruyama et al., 2012).
3. Cytotoxic and Anti-inflammatory Applications
- Novel derivatives of this compound have been synthesized with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain compounds in this series were found to be active due to the presence of specific functional groups (P. Rani et al., 2016).
4. Inhibitory Activity against Protein Tyrosine Phosphatase 1B
- Certain 2-(4-methoxyphenyl)ethyl acetamide derivatives, structurally related to this compound, were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed potential as antidiabetic agents in vivo (A. Saxena et al., 2009).
5. Intermediate in Antimalarial Drug Synthesis
- This compound derivatives serve as intermediates in the synthesis of antimalarial drugs. Chemoselective acetylation processes involving similar compounds have been optimized, highlighting their role in drug synthesis (Deepali B Magadum & G. Yadav, 2018).
6. Role in the Development of Capsaicinoids
- Research into the crystal structure of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has been conducted to understand their pharmacological properties, including their potential as analgesics (N. Park et al., 1995).
7. Metabolism Studies in Human and Rat Liver Microsomes
- Compounds structurally related to this compound, such as chloroacetamide herbicides, have been studied for their metabolic pathways in human and rat liver microsomes. Understanding these pathways can inform the development of safer and more effective herbicides (S. Coleman et al., 2000).
8. Development of New Materials in Polymer Science
- The synthesis and polymerization of methacrylamide derivatives of this compound have been explored for potential biomedical applications. Such polymers are characterized for their structural properties and potential use in medical fields (A. Gallardo & J. S. Román, 1993).
Properties
IUPAC Name |
2-anilino-N-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)11-16-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLQOZBXRPZFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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